Cas no 1506393-67-4 (2-Hydroxy-6-phenylpyridine-3-acetonitrile)

2-Hydroxy-6-phenylpyridine-3-acetonitrile 化学的及び物理的性質
名前と識別子
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- 2-Hydroxy-6-phenylpyridine-3-acetonitrile
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- インチ: 1S/C13H10N2O/c14-9-8-11-6-7-12(15-13(11)16)10-4-2-1-3-5-10/h1-7H,8H2,(H,15,16)
- InChIKey: QKYXWCTUQBNRSD-UHFFFAOYSA-N
- ほほえんだ: O=C1C(CC#N)=CC=C(C2C=CC=CC=2)N1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 391
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 52.9
2-Hydroxy-6-phenylpyridine-3-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029003221-500mg |
2-Hydroxy-6-phenylpyridine-3-acetonitrile |
1506393-67-4 | 95% | 500mg |
$1,701.85 | 2022-04-02 | |
Alichem | A029003221-1g |
2-Hydroxy-6-phenylpyridine-3-acetonitrile |
1506393-67-4 | 95% | 1g |
$3,155.55 | 2022-04-02 | |
Alichem | A029003221-250mg |
2-Hydroxy-6-phenylpyridine-3-acetonitrile |
1506393-67-4 | 95% | 250mg |
$1,038.80 | 2022-04-02 |
2-Hydroxy-6-phenylpyridine-3-acetonitrile 関連文献
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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2. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
2-Hydroxy-6-phenylpyridine-3-acetonitrileに関する追加情報
2-Hydroxy-6-phenylpyridine-3-acetonitrile (CAS No. 1506393-67-4): A Comprehensive Overview
2-Hydroxy-6-phenylpyridine-3-acetonitrile (CAS No. 1506393-67-4) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of 2-Hydroxy-6-phenylpyridine-3-acetonitrile.
Chemical Structure and Properties
2-Hydroxy-6-phenylpyridine-3-acetonitrile is a heterocyclic compound with the molecular formula C14H11NO2. The molecule consists of a pyridine ring substituted with a hydroxyl group at the 2-position, a phenyl group at the 6-position, and an acetonitrile group at the 3-position. This unique arrangement of functional groups imparts specific chemical and physical properties to the compound. For instance, the presence of the hydroxyl group enhances the compound's solubility in polar solvents, while the acetonitrile group contributes to its electronic properties and reactivity.
The molecular weight of 2-Hydroxy-6-phenylpyridine-3-acetonitrile is approximately 229.24 g/mol. It is a white crystalline solid with a melting point of around 185°C. The compound is stable under normal conditions but may degrade upon exposure to strong acids or bases. Its stability and solubility characteristics make it suitable for various chemical reactions and biological assays.
Synthesis Methods
The synthesis of 2-Hydroxy-6-phenylpyridine-3-acetonitrile has been explored through several routes, each with its own advantages and limitations. One common method involves the condensation of 2-hydroxyacetophenone with cyanoacetic acid in the presence of a base such as potassium carbonate. This reaction typically proceeds via an intermediate enamine formation followed by cyclization to form the pyridine ring.
An alternative approach involves the reaction of 2-hydroxybenzaldehyde with phenylacetonitrile in the presence of a suitable catalyst. This method offers higher yields and better selectivity compared to other synthetic routes. Recent advancements in green chemistry have also led to the development of more environmentally friendly methods for synthesizing 2-Hydroxy-6-phenylpyridine-3-acetonitrile, such as using microwave-assisted synthesis or employing biocatalysts.
Biological Activities
2-Hydroxy-6-phenylpyridine-3-acetonitrile has been extensively studied for its potential biological activities, particularly in the context of medicinal chemistry and drug discovery. One of its most notable properties is its ability to act as an inhibitor of specific enzymes involved in various disease pathways.
Research has shown that 2-Hydroxy-6-phenylpyridine-3-acetonitrile exhibits potent anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which are key mediators of inflammation. This property makes it a promising candidate for developing new anti-inflammatory drugs with fewer side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
In addition to its anti-inflammatory effects, 2-Hydroxy-6-phenylpyridine-3-acetonitrile has also been investigated for its potential as an anticancer agent. Studies have demonstrated that it can induce apoptosis in cancer cells by modulating key signaling pathways such as p53 and Bcl-2. These findings suggest that 2-Hydroxy-6-phenylpyridine-3-acetonitrile could be developed into a novel therapeutic agent for cancer treatment.
Potential Applications
The diverse biological activities of 2-Hydroxy-6-phenylpyridine-3-acetonitrile make it a valuable compound for various applications in pharmaceutical research and development. Its anti-inflammatory properties position it as a potential lead compound for developing new drugs to treat conditions such as arthritis, inflammatory bowel disease (IBD), and other inflammatory disorders.
The anticancer potential of 2-Hydroxy-6-phenylpyridine-3-acetonitrile opens up possibilities for its use in cancer therapy. Ongoing research is focused on optimizing its structure to enhance its efficacy and reduce toxicity, making it more suitable for clinical use.
Beyond pharmaceutical applications, 2-Hydroxy-6-phenylpyridine-3-acetonitrile may also find use in other areas such as agrochemicals, where its unique chemical properties could be leveraged to develop new pesticides or herbicides with improved efficacy and reduced environmental impact.
Clinical Trials and Future Directions
Clinical trials are currently underway to evaluate the safety and efficacy of compounds derived from 2-Hydroxy-6-phenylpyridine-3-acetonitrile. Early results have been promising, with several derivatives showing significant therapeutic potential in preclinical studies. However, further research is needed to fully understand the mechanisms underlying its biological activities and to optimize its pharmacological profile.
In conclusion, 2-Hydroxy-6-phenylpyridine-3-acetonitrile (CAS No. 1506393-67-4) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an exciting area of study for scientists and researchers working towards the development of new therapeutic agents.
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